1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride
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Overview
Description
1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring and a piperazine moiety. It is often used as an intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .
Mode of Action
The compound interacts with its target, APase, by binding to the active site of the enzyme. This interaction facilitates the hydrolysis of monoesters and anhydrides of phosphoric acid
Biochemical Pathways
The action of this compound affects the biochemical pathway involving the production, transport, and recycling of phosphate . The hydrolysis of monoesters and anhydrides of phosphoric acid leads to the production of inorganic phosphate, which plays a crucial role in various biochemical processes, including energy metabolism and signal transduction .
Result of Action
The action of this compound results in the production of inorganic phosphate . This can influence various cellular processes, including energy metabolism and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the optimal pH for APase activity is 5.7, and the optimal temperature is 45°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Formation of the Ethanone Group: The ethanone group is introduced via acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Bases and Acids: For catalyzing various substitution and acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydro-2H-pyran ring but lacks the piperazine moiety.
4-acetyltetrahydro-2H-pyran: Another compound with a similar core structure but different functional groups.
Uniqueness
1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride is unique due to the combination of the tetrahydro-2H-pyran ring and the piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(oxan-4-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(14)12-4-6-13(7-5-12)11-2-8-15-9-3-11;/h11H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKWLRXUZJTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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